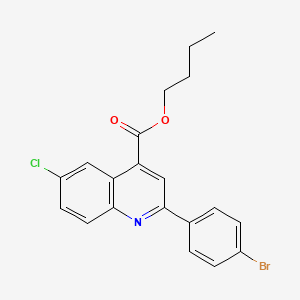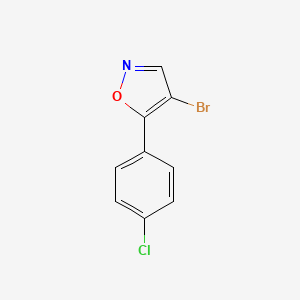
2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with phenyl, isopropylphenyl, and methyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl with 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylic acid under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane at controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or isopropylphenyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydrogenated quinoline compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, its phenyl and isopropylphenyl groups can interact with hydrophobic pockets in proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-8-methyl-4-quinolinecarboxylate
- 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-4-quinolinecarboxylate
Uniqueness
Compared to similar compounds, 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate is unique due to its specific substitution pattern on the quinoline ring, which can result in distinct chemical and biological properties
特性
分子式 |
C28H25NO3 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
phenacyl 6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H25NO3/c1-18(2)20-10-12-21(13-11-20)26-16-24(23-15-19(3)9-14-25(23)29-26)28(31)32-17-27(30)22-7-5-4-6-8-22/h4-16,18H,17H2,1-3H3 |
InChIキー |
BQPQEGUCYBKFTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12045504.png)
![[(3R)-3-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-azaniumylethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-[[(10R,12S)-10,12-dimethyltetradecanoyl]amino]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-3-yl]-3-hydroxypropyl]azanium;diacetate](/img/structure/B12045517.png)
![1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045523.png)


![3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B12045539.png)

![Dimethyl 4-{4-[(4-tert-butylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B12045543.png)


![(5Z)-5-{(2E,4E)-5-[(4-methylphenyl)amino]penta-2,4-dien-1-ylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045566.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12045580.png)
![[(2R,4R,5R,6S,8R,13S,16S,18R)-11-ethyl-5-hydroxy-6,13,16,18-tetramethoxy-4-(4-methoxybenzoyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B12045583.png)

